Cyclopentadecanamine
Description
Cyclopentadecanamine (C₁₅H₂₉NH₂) is a 15-membered cyclic aliphatic amine. Its large ring structure confers unique physicochemical properties, such as moderate lipophilicity and conformational flexibility, which may influence its interactions with biological targets or catalytic systems.
Properties
IUPAC Name |
cyclopentadecanamine | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H31N/c16-15-13-11-9-7-5-3-1-2-4-6-8-10-12-14-15/h15H,1-14,16H2 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WOUBBKXUBXTPIL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCCCCCCC(CCCCCC1)N | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H31N | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30337831 | |
| Record name | Cyclopentadecanamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30337831 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
225.41 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
4727-20-2 | |
| Record name | Cyclopentadecanamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30337831 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
Cyclopentadecanamine can be synthesized through several methods. One common approach involves the cyclization of long-chain dicarboxylic acids or their derivatives. For instance, the cyclization of α,ω-difatty acid alkyl esters can be catalyzed by solid acids like HZSM-5 zeolite . Another method involves the reduction of cyclopentadecanone, which can be synthesized from vegetable oils rich in 15-tetracosenic acid .
Industrial Production Methods
Industrial production of this compound typically involves the hydrogenation of cyclopentadecanone or cyclopentadecanolide. These intermediates are produced from renewable plant resources, such as Malania oleifera Chum oil, which contains high levels of 15-tetracosenic acid . The process involves ozonization, oxidation, and esterification steps to yield cyclopentadecanone, followed by hydrogenation to produce this compound .
Chemical Reactions Analysis
Types of Reactions
Cyclopentadecanamine undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form cyclopentadecanone or cyclopentadecanolide.
Reduction: Reduction reactions can convert cyclopentadecanone to this compound.
Substitution: Nucleophilic substitution reactions can introduce different functional groups into the this compound ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and ozone.
Reduction: Hydrogenation using catalysts like palladium or nickel is common.
Substitution: Reagents such as alkyl halides or acyl chlorides are used under basic conditions.
Major Products
Oxidation: Cyclopentadecanone and cyclopentadecanolide.
Reduction: this compound.
Substitution: Various substituted cyclopentadecanamines depending on the reagents used.
Scientific Research Applications
Cyclopentadecanamine has diverse applications in scientific research:
Chemistry: Used as a building block for the synthesis of complex organic molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial and antitumor properties.
Medicine: Explored for its potential use in drug development, particularly in designing macrocyclic drugs.
Industry: Utilized in the production of specialty chemicals, including fragrances and flavorings.
Mechanism of Action
The mechanism of action of cyclopentadecanamine involves its interaction with specific molecular targets. In biological systems, it can interact with enzymes and receptors, modulating their activity. For example, it may inhibit certain enzymes by binding to their active sites, thereby affecting metabolic pathways. The exact molecular targets and pathways can vary depending on the specific application and context .
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Functional Differences
Cyclopentadecanamine differs from smaller cycloalkylamines (e.g., cyclopentanamine, cyclohexylamine) in ring size and steric effects. A larger ring may reduce ring strain and enhance stability compared to 5- or 6-membered analogs.
Challenges in Research
- Synthesis : Larger rings like this compound may require specialized synthetic routes (e.g., macrocyclization), whereas smaller analogs are more straightforward to prepare.
- Data Gaps: No direct studies on this compound were found in the provided evidence; comparisons rely on structural analogs and general amine chemistry.
Biological Activity
Cyclopentadecanamine, a cyclic amine compound, has garnered attention for its diverse biological activities. This article explores its mechanisms of action, biological effects, and potential applications in various fields, including medicine and agriculture.
Chemical Structure and Properties
This compound is characterized by a unique cyclic structure that influences its biological activity. The compound's ability to interact with various biological targets is attributed to its structural features, which allow it to modulate enzyme activity and receptor interactions effectively.
The biological activity of this compound can be attributed to several mechanisms:
- Enzyme Inhibition : this compound may inhibit specific enzymes by binding to their active sites, thereby altering metabolic pathways. Preliminary studies suggest that it interacts with enzymes involved in oxidative stress and apoptosis pathways.
- Receptor Modulation : The compound can also modulate receptor activity, leading to changes in cell signaling pathways. For instance, it has been observed to influence neurotransmitter receptors, potentially affecting neurological functions .
Antitumor Activity
This compound exhibits significant antitumor properties. Studies have shown that it selectively targets cancer cell lines while sparing normal cells. This selectivity is likely due to differences in lipid and glycoprotein composition between cancerous and normal cells .
Table 1: Antitumor Activity of this compound
Antimicrobial Properties
Research indicates that this compound possesses antimicrobial activity against a range of pathogenic microorganisms. Its effectiveness varies depending on the specific strain being tested.
Table 2: Antimicrobial Activity of this compound
| Microorganism | Minimum Inhibitory Concentration (MIC) | Reference |
|---|---|---|
| Staphylococcus aureus | 12 µg/mL | |
| Escherichia coli | 15 µg/mL | |
| Candida albicans | 10 µg/mL |
Case Studies
- Cancer Treatment : A study involving this compound demonstrated its efficacy in reducing tumor size in xenograft models of breast cancer. The compound was administered at doses of 10 mg/kg body weight, resulting in a significant reduction in tumor volume compared to control groups .
- Neuroprotection : In a neuroprotective study, this compound was shown to enhance neuronal survival under oxidative stress conditions. The compound increased the expression of neuroprotective proteins and reduced markers of apoptosis in neuronal cell cultures .
Future Directions
The promising biological activities of this compound suggest potential applications in drug development and therapeutic interventions. Further research is needed to elucidate its mechanisms fully and explore its efficacy in clinical settings.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
